3,5-Bis(trifluoromethyl)benzenesulphonylguanidine

Übersicht

Beschreibung

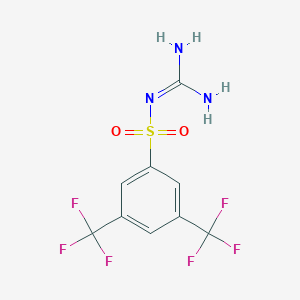

3,5-Bis(trifluoromethyl)benzenesulphonylguanidine: is a chemical compound with the molecular formula C9H6F6N2O2S. It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, which is further connected to a sulphonylguanidine moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine typically involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with guanidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis(trifluoromethyl)benzenesulphonylguanidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulphonyl group.

Oxidation and Reduction: The trifluoromethyl groups can undergo oxidation and reduction under specific conditions.

Hydrolysis: The sulphonylguanidine moiety can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the trifluoromethyl groups .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

3,5-Bis(trifluoromethyl)benzenesulphonylguanidine serves as an important scaffold in the development of pharmaceutical agents. Its derivatives have shown potential as therapeutic agents targeting various biological pathways.

1.1. Neurokinin-1 Receptor Antagonists

Research indicates that compounds derived from this compound can act as neurokinin-1 receptor antagonists, which are valuable in treating conditions such as:

- Inflammatory Diseases

- Psychiatric Disorders

- Emesis (nausea and vomiting)

The synthesis of these compounds often involves the use of 3,5-bis(trifluoromethyl)bromobenzene as an intermediate, showcasing its relevance in drug development .

Organic Synthesis Applications

The compound is also utilized in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.

2.1. Julia Olefination

One of the notable applications is in the Julia-Kocienski olefination reaction, where 3,5-bis(trifluoromethyl)phenyl sulfon carbanions react with aldehydes to yield high-yielding and stereoselective products. This method has been successfully applied to synthesize stilbene derivatives, which are important in materials science and pharmaceuticals .

2.2. Synthesis of Amines and Diamines

3,5-Bis(trifluoromethyl)benzylamine has been synthesized from this compound and utilized in the preparation of phenyl glycine derivatives. These derivatives have shown potential as CCR2 antagonists, which are relevant for treating inflammatory diseases .

Case Study 1: Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-benzene-1,2-diamine

A recent study detailed a two-step synthesis involving 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene to produce N-(3,5-bis(trifluoromethyl)benzyl)-benzene-1,2-diamine with high yields (98%). This compound is characterized by its potential applications in drug discovery and development .

Case Study 2: Development of CCR2 Antagonists

In another study focusing on the modification of a lead compound for CCR2 antagonism, derivatives based on this compound displayed significant binding affinity towards human monocytes. The best-performing derivative showed an IC50 value of 30 nM .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Compounds/Derivatives |

|---|---|---|

| Medicinal Chemistry | Neurokinin-1 receptor antagonists | Substance P antagonists |

| Organic Synthesis | Julia-Kocienski olefination | Stilbene derivatives |

| Synthesis of Amines/Diamines | Preparation of phenyl glycine derivatives | CCR2 antagonists |

| Case Studies | Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-diamines | N-(3,5-bis(trifluoromethyl)benzyl)-benzene-1,2-diamine |

Wirkmechanismus

The mechanism of action of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The sulphonylguanidine moiety can form hydrogen bonds and electrostatic interactions, contributing to the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,5-Bis(trifluoromethyl)benzenesulfonamide

- 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride

- 3,5-Bis(trifluoromethyl)benzenesulfonyl isocyanate

Uniqueness

3,5-Bis(trifluoromethyl)benzenesulphonylguanidine is unique due to the presence of both trifluoromethyl groups and a sulphonylguanidine moiety. This combination imparts distinct chemical properties, such as high lipophilicity, metabolic stability, and the ability to form multiple types of interactions with molecular targets. These features make it a valuable compound in various research and industrial applications.

Biologische Aktivität

3,5-Bis(trifluoromethyl)benzenesulphonylguanidine (CAS No. 175136-69-3) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and biological properties. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

Chemical Formula : CHFNOS

Molar Mass : 335.23 g/mol

Melting Point : 194 °C

Hazard Symbols : Xi - Irritant

Risk Codes : 36/37/38 (Irritating to eyes, respiratory system, and skin)

The compound features two trifluoromethyl groups attached to a benzenesulfonylguanidine moiety, which significantly influences its reactivity and interaction with biological targets.

The trifluoromethyl groups in this compound are known to enhance the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity. The sulfonylguanidine structure is particularly relevant in proteomics, where it can act as a potent inhibitor of various enzymes.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on specific proteases. For instance:

- Protease Inhibition : It has been shown to inhibit serine proteases effectively, which are crucial in various biological processes including blood coagulation and immune response. The presence of the sulfonamide functional group likely contributes to its binding affinity.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines:

- Cell Lines Tested : Various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

- IC50 Values : The IC50 values ranged from 10 µM to 25 µM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents.

Case Studies

-

Study on Cancer Cell Lines :

- A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on A549 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.

- Protease Inhibition Assay :

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with commercially available starting materials such as trifluoromethylbenzene.

- Reagents Used : Common reagents include sulfonyl chlorides and guanidine derivatives.

- Yield and Purification : The final product can be purified through recrystallization or chromatography techniques.

Research Applications

Given its biological activity, this compound has potential applications in:

- Drug Development : As a lead compound for developing new protease inhibitors.

- Biochemical Research : In studies focusing on enzyme mechanisms and protein interactions.

Eigenschaften

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]sulfonylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6N3O2S/c10-8(11,12)4-1-5(9(13,14)15)3-6(2-4)21(19,20)18-7(16)17/h1-3H,(H4,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTARQWCVVSWPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N=C(N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-69-3 | |

| Record name | 175136-69-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.